molecular formula C24H23N5O3S2 B11616858 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616858
M. Wt: 493.6 g/mol
InChI Key: FABLEEMXRFBWCG-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of (5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidinone moieties. Industrial production methods would focus on optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrimidinone core.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

(5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological macromolecules are studied to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in treating certain diseases.

    Industry: Its unique structure makes it useful in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but it often affects signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Compared to other similar compounds, (5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C24H23N5O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N5O3S2/c1-15-3-8-20-25-21(18(23(31)29(20)14-15)13-19-22(30)26-24(33)34-19)28-11-9-27(10-12-28)16-4-6-17(32-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3,(H,26,30,33)/b19-13-

InChI Key

FABLEEMXRFBWCG-UYRXBGFRSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N4CCN(CC4)C5=CC=C(C=C5)OC)C=C1

Origin of Product

United States

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